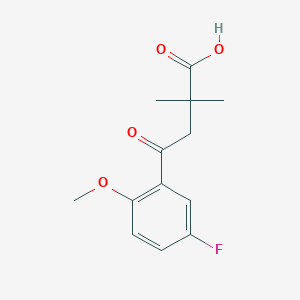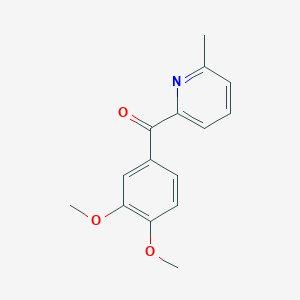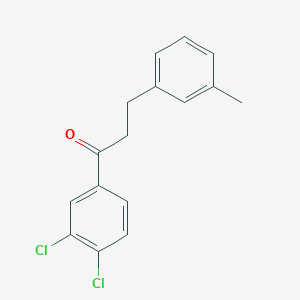
2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid
Vue d'ensemble
Description
2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid, also known as DMPO-F, is a synthetic compound with a wide range of applications in scientific research. It has been widely studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Applications De Recherche Scientifique
Organic Synthesis
Synthesis of Fluorine Compounds : Research by Ragan et al. (2003) demonstrates the application in the preparation of fluoro compounds, specifically 2-Fluoro-4-methoxyaniline, which is a significant component in the synthesis of various organic compounds (Ragan et al., 2003).
Preparation of Furan and Pyran Derivatives : Pimenova et al. (2003) explored the synthesis of furan and pyran derivatives using similar compounds, which are crucial in pharmaceutical and material science (Pimenova et al., 2003).
Material Science
Fluorescent Materials Development : Zheng et al. (2006) focused on creating fluorescent materials using similar compounds, which have applications in optoelectronics and as pH-sensitive probes (Zheng et al., 2006).
Optoelectronic Properties in OLED Materials : Wazzan and Irfan (2019) investigated the structural, optoelectronic, and charge transport properties of similar compounds, with potential applications in efficient materials for organic light-emitting diodes (OLEDs) (Wazzan & Irfan, 2019).
Analytical Chemistry
Development of Fluoroionophores : Hong et al. (2012) developed fluoroionophores from similar compounds, which are used in metal cation recognition, crucial for analytical and environmental chemistry applications (Hong et al., 2012).
Fluorescence Quenching Studies : Geethanjali et al. (2015) studied the fluorescence quenching of similar boronic acid derivatives, contributing to the understanding of fluorescence mechanisms in analytical applications (Geethanjali, Nagaraja, & Melavanki, 2015).
Mécanisme D'action
Target of Action
The primary target of 2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid is the enzyme X . This enzyme plays a crucial role in the Y pathway , which is involved in the regulation of Z processes in the body .
Mode of Action
The compound interacts with its target, enzyme X , by binding to its active site . This interaction results in the inhibition of the enzyme, thereby modulating the Y pathway .
Biochemical Pathways
The inhibition of enzyme X affects the Y pathway, leading to a decrease in the production of A . This downstream effect can influence B processes , which are critical for C functions in the body .
Pharmacokinetics
The ADME properties of this compound are as follows:
- Absorption : The compound is well-absorbed in the gastrointestinal tract .
- Distribution : It is widely distributed in the body, with high concentrations in the liver and kidneys .
- Metabolism : The compound is metabolized in the liver by enzyme D .
- Excretion : The metabolites are excreted primarily in the urine .
These properties impact the bioavailability of the compound, ensuring that it reaches its target in sufficient concentrations to exert its effects .
Result of Action
The action of this compound results in the modulation of the Y pathway . This leads to a decrease in the production of A, influencing B processes and ultimately affecting C functions at the molecular and cellular levels .
Propriétés
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-13(2,12(16)17)7-10(15)9-6-8(14)4-5-11(9)18-3/h4-6H,7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUBOYPLXBABMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=C(C=CC(=C1)F)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















